7-Amino-5-methoxyindole dihydrochloride 7-Amino-5-methoxyindole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1352394-74-1
VCID: VC3090546
InChI: InChI=1S/C9H10N2O.2ClH/c1-12-7-4-6-2-3-11-9(6)8(10)5-7;;/h2-5,11H,10H2,1H3;2*1H
SMILES: COC1=CC(=C2C(=C1)C=CN2)N.Cl.Cl
Molecular Formula: C9H12Cl2N2O
Molecular Weight: 235.11 g/mol

7-Amino-5-methoxyindole dihydrochloride

CAS No.: 1352394-74-1

Cat. No.: VC3090546

Molecular Formula: C9H12Cl2N2O

Molecular Weight: 235.11 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-5-methoxyindole dihydrochloride - 1352394-74-1

Specification

CAS No. 1352394-74-1
Molecular Formula C9H12Cl2N2O
Molecular Weight 235.11 g/mol
IUPAC Name 5-methoxy-1H-indol-7-amine;dihydrochloride
Standard InChI InChI=1S/C9H10N2O.2ClH/c1-12-7-4-6-2-3-11-9(6)8(10)5-7;;/h2-5,11H,10H2,1H3;2*1H
Standard InChI Key ASNNGSSRYSMKNB-UHFFFAOYSA-N
SMILES COC1=CC(=C2C(=C1)C=CN2)N.Cl.Cl
Canonical SMILES COC1=CC(=C2C(=C1)C=CN2)N.Cl.Cl

Introduction

Chemical Structure and Classification

7-Amino-5-methoxyindole dihydrochloride belongs to the indole class of heterocyclic organic compounds. Indoles are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The specific compound under discussion features two key modifications to the basic indole structure: a methoxy group (-OCH₃) at the 5-position and an amino group (-NH₂) at the 7-position . Additionally, the molecule exists as a dihydrochloride salt, where the basic nitrogen atoms are protonated and paired with chloride counter-ions .

The core indole structure is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. Indole derivatives with methoxy substituents, like the compound , often exhibit enhanced biological activities due to the electron-donating properties of the methoxy group, which can influence the reactivity and binding properties of the molecule .

The nomenclature of this compound follows standard chemical naming conventions, with numerals indicating the positions of substituents on the indole ring system. The "7-Amino" prefix denotes an amino group at position 7, while "5-methoxy" indicates a methoxy group at position 5 of the indole ring .

Physical and Chemical Properties

Chemical Properties and Reactivity

Based on the properties of similar methoxy-activated indoles, 7-Amino-5-methoxyindole dihydrochloride likely exhibits distinctive reactivity patterns influenced by its substituents. Methoxy groups at positions 4, 5, 6, or 7 of the indole ring are known to activate certain positions for electrophilic substitution reactions . The presence of the methoxy group at position 5 would influence the electron density distribution across the indole ring system, potentially enhancing reactivity at specific positions.

The amino group at position 7 would further modify the reactivity profile, providing an additional nucleophilic site that could participate in various chemical transformations. As a primary amine, this group could potentially undergo reactions such as acylation, alkylation, or serve as a nucleophile in condensation reactions .

The compound's existence as a dihydrochloride salt suggests that it has multiple basic centers, likely including the indole nitrogen and the primary amino group. The salt formation would enhance water solubility compared to the free base form, a common property of hydrochloride salts of nitrogen-containing compounds .

Table 1: Predicted Chemical Properties of 7-Amino-5-methoxyindole dihydrochloride

PropertyValueNotes
Molecular FormulaC₉H₁₂Cl₂N₂OBased on constituent atoms
Molecular WeightApproximately 235 g/molCalculated from formula
SolubilityLikely soluble in water; less soluble in non-polar solventsTypical for hydrochloride salts
BasicityMultiple basic centersIndole nitrogen and amino group
ReactivityEnhanced reactivity at specific positionsDue to methoxy and amino substituents
AppearanceLikely a crystalline solidBased on similar compounds

Biological and Pharmacological Properties

Structure-Activity Relationships

The biological activities of indole derivatives are strongly influenced by their substitution patterns. The position and nature of substituents around the indole core significantly affect their interactions with biological targets.

The methoxy group at position 5 of the indole ring typically enhances the electron density of the system, potentially influencing binding to receptor sites. Methoxy groups at various positions of the indole ring have been associated with different biological activities, including neuromodulatory effects in the case of certain methoxylated tryptamines .

The amino group at position 7 would provide a potential site for hydrogen bonding interactions with biological targets, which could be critical for specific receptor interactions. Additionally, this primary amine could serve as a point for further derivatization in medicinal chemistry applications, allowing for the creation of more complex compounds with tailored biological properties .

Research AreaPotential ApplicationRelevance
Medicinal ChemistryBuilding block for drug candidatesStructural similarity to bioactive indoles
Synthetic MethodologyTest substrate for new reactionsPresence of reactive functional groups
PharmacologyNeuroscience researchStructural relation to neurotransmitters
Material SciencePrecursor for functional materialsIndoles used in various material applications
Analytical ChemistryReference standardFor identification and quantification purposes

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